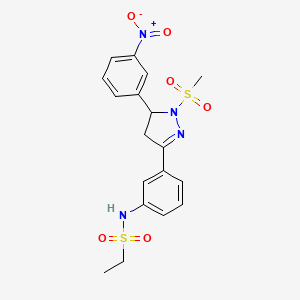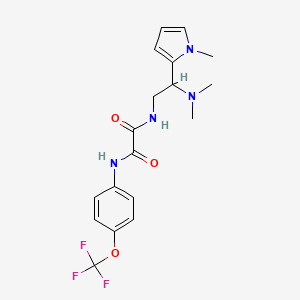
2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide, is a brominated benzamide derivative with potential relevance in various chemical and biological contexts. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of brominated benzamide derivatives often involves multi-component reactions, as seen in the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which are obtained from isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives . Similarly, the synthesis of 5-Bromo-2-Hydro-Xyphenyl ethylidene benzohydrazide from 1-(5-bromo-2-hydroxyphenyl)ethanone and benzohydrazide indicates the use of brominated starting materials to introduce the bromo group into the final compound . These methods suggest that the synthesis of the compound may also involve a multi-step reaction with brominated intermediates.
Molecular Structure Analysis
The molecular structure of brominated benzamide derivatives is often characterized using X-ray diffraction, as demonstrated by the analysis of 5-Bromo-2-Hydro-Xyphenyl ethylidene benzohydrazide . The crystal packing and intermolecular interactions, such as hydrogen bonds and π-interactions, play a significant role in the stabilization of these compounds, as seen in the antipyrine-like derivatives . These findings could be relevant to understanding the molecular structure of 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide.
Chemical Reactions Analysis
The chemical reactivity of brominated benzamide derivatives can be inferred from the synthesis processes described. For instance, the formation of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives involves a three-component reaction , while the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives includes an aldol condensation reaction . These reactions highlight the potential reactivity of the bromo group and the amide linkage in such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzamide derivatives can be diverse. For example, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under mild conditions suggests that similar compounds might also be synthesized under controlled conditions to yield high purity products . The antibacterial and antifungal activities of some benzamide derivatives indicate that the compound of interest may also possess biological activities, which could be explored in further studies.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can result in various biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to antimicrobial, antitubercular, and antidiabetic .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can be related to the biological activities mentioned above, such as antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects can be diverse, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds, pH levels, temperature, and other environmental conditions can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-21-9-8-12-10-13(6-7-16(12)21)17(22)11-20-18(23)14-4-2-3-5-15(14)19/h2-10,17,22H,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXBVWPEZQMSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B3019118.png)
![4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3019119.png)


![Methyl 2-((7-acetamido-6-(benzyloxy)-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoate](/img/structure/B3019123.png)


![6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B3019128.png)
![Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3019130.png)
![1-(o-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3019131.png)
![1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3019134.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3019138.png)
![Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B3019139.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B3019140.png)